molecular formula C9H17NO B13902915 4-Methoxy-2-azaspiro[4.4]nonane

4-Methoxy-2-azaspiro[4.4]nonane

Katalognummer: B13902915
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: QXUXGCHOIFYJJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-azaspiro[4.4]nonane can be achieved through several methods. One efficient route involves the intramolecular cyclization of appropriate precursors. For instance, the reaction of 4-methoxyphenyl derivatives with nitriles under specific conditions can yield the desired spirocyclic structure . Another method involves the use of commercially available reagents, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, to develop the spiro compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions and minimizing the need for extensive purification steps. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient production of the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the spirocyclic structure.

    Substitution: The methoxy group and other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines. Substitution reactions can introduce various functional groups into the spirocyclic framework.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2-azaspiro[4.4]nonane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential treatment for neurological disorders by modulating certain neurotransmitter systems. The compound’s structure allows it to interact with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-2-azaspiro[4.4]nonane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

4-methoxy-2-azaspiro[4.4]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-6-10-7-9(8)4-2-3-5-9/h8,10H,2-7H2,1H3

InChI-Schlüssel

QXUXGCHOIFYJJT-UHFFFAOYSA-N

Kanonische SMILES

COC1CNCC12CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.